7-Bromo-1-methyl-1H-indole-3-carboxylic acid
Description
Properties
IUPAC Name |
7-bromo-1-methylindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-12-5-7(10(13)14)6-3-2-4-8(11)9(6)12/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZSHCRKAFZOHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=CC=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 7-Bromo-1-methyl-1H-indole-3-carboxylic acid generally involves three key transformations:
- Bromination at the 7-position of the indole ring.
- N-Methylation of the indole nitrogen (N1).
- Installation of the carboxylic acid group at the 3-position.
These steps can be performed in different sequences depending on the starting materials and desired selectivity. Typical starting materials include 1-methylindole or 1-methylindole-3-carboxylic acid, with bromination carried out using electrophilic brominating agents.
Detailed Preparation Methods
Bromination of 1-methylindole-3-carboxylic acid
Reagents and Conditions:
Bromination is typically achieved using N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to selectively introduce bromine at the 7-position of the indole ring. The reaction is performed in solvents such as acetic acid or dichloromethane at low temperatures to avoid polybromination or side reactions.Mechanism:
Electrophilic aromatic substitution occurs preferentially at the 7-position due to electronic and steric factors in the indole ring system.Yields and Purity:
High yields (often >70%) of 7-bromo derivatives are reported with careful control of reaction parameters.
N-Methylation of 7-bromoindole-3-carboxylic acid
Reagents and Conditions:
Methylation is commonly performed using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate or triethylamine. Solvents like dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) facilitate the reaction.Alternative Methods:
Catalytic methylation using methyl triflate or methyl p-toluenesulfonate under mild conditions has also been reported, allowing selective N-methylation without affecting other functional groups.Reaction Parameters:
Typical reaction temperatures range from room temperature to 80°C, with reaction times from several hours to overnight.
Installation of the Carboxylic Acid Group at Position 3
Starting from 1-methylindole:
Carboxylation at the 3-position can be achieved via directed lithiation followed by carbonation with carbon dioxide. Alternatively, oxidation of a methyl or aldehyde substituent at position 3 can yield the carboxylic acid.Starting from 1-methylindole-3-carboxylic acid:
If the carboxylic acid is already present, bromination and methylation are carried out as described above.Hydrolysis of Esters:
Often, the 3-carboxylic acid is introduced as an ester (e.g., methyl or ethyl ester) which is subsequently hydrolyzed under basic conditions (e.g., KOH in ethanol/water) to yield the free acid.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Notes | Yield (%) | Purity (%) | Melting Point (°C) |
|---|---|---|---|---|---|---|
| 1 | Bromination | NBS, acetic acid, 0–5°C | Selective 7-position bromination | ~75 | >95 | - |
| 2 | N-Methylation | Methyl iodide, K2CO3, DMF, 25–60°C | Mild conditions, selective N-methylation | 80–90 | >98 | - |
| 3 | Ester Hydrolysis | KOH, ethanol/water, reflux 4–6 h | Converts ester to carboxylic acid | 85–95 | >98 | 129–131 (reported) |
Note: The melting point corresponds to the purified this compound.
Alternative and Related Preparation Methods
Cyclization Route:
Starting from 5-bromo-2-methylphenylhydrazine hydrochloride and ethyl pyruvate, condensation followed by cyclization under acidic or catalytic conditions can produce brominated indole carboxylates, which then undergo methylation and hydrolysis to yield the target acid. This method is more common for positional isomers such as 4-bromo-7-methylindole-2-carboxylic acid but offers insights into cyclization strategies relevant to indole derivatives.Ullmann-type Intramolecular Amination:
For N-substituted indole-3-carboxylates, copper(I)-catalyzed intramolecular amination of aryl bromides provides an efficient route to N-alkylated indole derivatives, which could be adapted for 7-bromo substitution and methylation.Methylation Using Methylating Agents:
Recent patents describe methylation of brominated indole carboxylic acids using methyl triflate, dimethyl carbonate, or methyl p-toluenesulfonate in amide solvents like DMF or N,N-dimethylformamide at moderate temperatures (20–150°C), providing high selectivity and yield.
Research Findings and Analytical Data
Purity and Characterization:
The target compound typically achieves purity >98% as confirmed by HPLC analysis. Melting points are reported around 129–131°C, consistent with literature values for this compound.Spectroscopic Characterization:
- NMR: ^1H NMR confirms the presence of the N-methyl group (singlet around 3.5 ppm), aromatic protons, and the carboxylic acid proton (broad singlet). ^13C NMR shows characteristic signals for the carboxyl carbon (~170–175 ppm) and brominated aromatic carbons.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with brominated methylated indole carboxylic acid (m/z ~ 260–270 depending on isotopes).
- X-ray Crystallography: Confirms the substitution pattern and molecular conformation when crystals are available.
Summary Table of Key Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Bromination of 1-methylindole-3-carboxylic acid | 1-methylindole-3-carboxylic acid | NBS, acetic acid, low temperature | Selective, high yield | Requires careful control to avoid polybromination |
| N-Methylation via Alkylation | 7-bromoindole-3-carboxylic acid | Methyl iodide, K2CO3, DMF | Mild, high selectivity | Use of toxic methyl iodide |
| Ester Hydrolysis | 7-bromo-1-methylindole-3-carboxylate ester | KOH, ethanol/water, reflux | Simple, high yield | Requires ester precursor |
| Cyclization from Hydrazine | 5-bromo-2-methylphenylhydrazine + ethyl pyruvate | Acidic or catalytic cyclization, hydrolysis | Industrially scalable | More complex starting materials |
| Methylation with Methyl Triflate | 6-bromo-indole-2-carboxylic acid | Methyl triflate, DMF, 20–150°C | High efficiency, selective | Requires handling reactive methylating agents |
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-methyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids are common.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Medicinal Chemistry
7-Bromo-1-methyl-1H-indole-3-carboxylic acid serves as a significant building block in the synthesis of various biologically active compounds. Its structural similarity to natural indoles allows it to participate in the development of drugs targeting different diseases, particularly cancer and neurodegenerative disorders. Research indicates that derivatives of this compound exhibit promising antitumor activity, with studies showing IC50 values in the micromolar range against various cancer cell lines, such as A549 lung cancer cells.
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes, particularly protein kinases involved in tumor progression. The bromine atom and carboxylic acid group enhance its binding affinity to enzyme active sites, making it a valuable scaffold for developing selective kinase inhibitors. This property positions it as a candidate for therapeutic interventions in cancer treatment.
Research has highlighted the compound's biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound exhibits significant antibacterial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans, with minimum inhibitory concentration (MIC) values suggesting effectiveness at low concentrations .
- Cytotoxicity : Investigations into the cytotoxic effects of this compound on various cancer cell lines indicate substantial antiproliferative activities, suggesting potential use in cancer therapies .
Case Studies
Several case studies provide insights into the applications and effectiveness of this compound:
Study 1: Antitumor Activity
A study published in Molecular Pharmacology examined various indole derivatives, including this compound. The results demonstrated that compounds with similar structures exhibited significant cytotoxic effects against human cancer cell lines, indicating potential as anticancer agents .
Study 2: Enzyme Inhibition
Research focusing on the inhibition of protein kinases by indole derivatives highlighted that modifications to the indole structure could enhance binding affinity and specificity. This suggests that this compound could be instrumental in designing selective kinase inhibitors for therapeutic use .
Industrial Applications
In addition to its research applications, this compound is utilized in industrial settings for synthesizing dyes and pigments. Its unique chemical properties allow for diverse modifications that can lead to the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target being studied .
Comparison with Similar Compounds
Positional Isomers: Bromine Substitution
The position of bromine on the indole ring significantly impacts molecular interactions and reactivity.
Key Findings :
Functional Group Variations
The carboxylic acid group at position 3 can be replaced with other functional groups, altering reactivity and applications.
Key Findings :
- Nitrile analogs : Exhibit higher thermal stability (e.g., melting point >150°C) but lower solubility in aqueous media compared to carboxylic acids .
- Ester derivatives : Serve as prodrugs or intermediates, with improved cell membrane permeability due to reduced polarity .
- Carboxylic acid group : Enhances hydrogen-bonding capacity, making the compound suitable for coordination chemistry or as a pharmacophore in enzyme inhibitors .
Heterocyclic Variations: Indole vs. Indazole
Replacing the indole scaffold with indazole modifies hydrogen-bonding and electronic properties.
Key Findings :
Substituent Effects: Methyl vs. Hydroxypropyl Groups
The nature of substituents at position 1 or 3 influences steric and electronic profiles.
Key Findings :
- Methyl group : Improves metabolic stability by blocking dealkylation pathways, a common issue in drug development .
Biological Activity
Overview
7-Bromo-1-methyl-1H-indole-3-carboxylic acid is a synthetic compound belonging to the indole family, characterized by the presence of a bromine atom, a methyl group, and a carboxylic acid functional group. This unique structure enhances its biological activity and potential applications in pharmaceuticals and agrochemicals. The compound has garnered interest due to its interactions with various biological systems, particularly in enzyme inhibition and cell signaling.
The chemical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H8BrNO2 |
| Molecular Weight | 260.07 g/mol |
| CAS Number | 1260650-06-3 |
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. Its mechanism of action involves:
- Enzyme Inhibition : The bromine atom and carboxylic acid group facilitate binding to enzyme active sites, potentially blocking substrate access and inhibiting enzymatic activity.
- Mimicking Natural Substrates : The structural similarity to natural substrates allows it to act as a competitive inhibitor in various biochemical pathways.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
Case Studies
Several studies have explored the biological implications of indole derivatives, providing insights into the potential applications of this compound:
Study 1: Antitumor Activity
A study published in Molecular Pharmacology investigated the effects of various indole derivatives on cancer cell lines. It was found that compounds with similar structures exhibited IC50 values in the micromolar range against A549 cells, suggesting that this compound may also possess comparable antitumor properties .
Study 2: Enzyme Inhibition
Research focused on the inhibition of protein kinases by indole derivatives highlighted that certain modifications to the indole structure could enhance binding affinity and specificity. This suggests that this compound could be a valuable scaffold for developing selective kinase inhibitors .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 7-Bromo-1-methyl-1H-indole-3-carboxylic acid?
- Methodological Answer : Synthesis typically involves halogenation and methylation steps. For brominated indole derivatives, copper iodide (CuI) catalysis in PEG-400/DMF solvent systems is effective for introducing substituents (e.g., triazole groups in related compounds) . Post-reaction, purification via flash column chromatography (70:30 ethyl acetate/hexane) and characterization using , , and HRMS are critical. For example, TLC with an R value of 0.30 in the same solvent system can monitor reaction progress .
Q. How is the crystal structure of this compound determined?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. For analogous brominated indoles, studies reveal dihedral angles between the carboxylic acid group and indole ring (e.g., 6° in 6-bromo derivatives) and intermolecular hydrogen bonding (O–H⋯O and N–H⋯O) that stabilize crystal packing . These parameters guide structural validation and polymorph identification.
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Use NIOSH/EN 166-compliant eye protection (face shield + safety glasses) and inspect gloves prior to use. Avoid skin contact via proper glove removal techniques. Work under fume hoods, and wash hands thoroughly post-handling .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. HRMS) be resolved during characterization?
- Methodological Answer : Cross-validate using complementary techniques:
- X-ray crystallography to confirm bond angles and hydrogen bonding .
- Tandem MS/MS to distinguish isobaric impurities.
- Deuterated solvent swaps in NMR to identify exchangeable protons (e.g., -COOH or -NH).
Q. What strategies optimize yield in multi-step syntheses involving this compound?
- Methodological Answer :
- Catalyst screening : CuI in PEG-400/DMF enhances reaction efficiency for brominated indoles .
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates in alkylation steps .
- Temperature control : Heating to 90°C under vacuum removes residual DMF post-reaction .
- Yield improvements (e.g., from 50% to 70%) may require iterative DOE (Design of Experiments).
Q. How can computational methods predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular docking : Simulate interactions with target enzymes (e.g., cyclooxygenase-2) using software like AutoDock.
- MD simulations : Analyze stability of ligand-receptor complexes over 100+ ns trajectories .
- QSAR models : Correlate substituent effects (e.g., bromine’s electron-withdrawing nature) with bioactivity .
Q. What are the challenges in analyzing environmental degradation products of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
